A3 Adenosine Receptor Affinity: 4-Methylbenzyl vs. Unsubstituted Benzyl N3 Substituent
The direct analog 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e) demonstrates a Ki of 0.8 nM at the human A3 adenosine receptor [1]. While the binding affinity of 887463-16-3 has not been reported in the same assay, the introduction of a para-methyl group on the N3 benzyl ring is a known strategy to modulate lipophilicity and receptor subtype selectivity within xanthine-based scaffolds. This structural difference is expected to alter the compound's binding kinetics and selectivity profile relative to the unsubstituted benzyl analog, making direct substitution without experimental validation inappropriate for A3 receptor-focused research programs.
| Evidence Dimension | Human A3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; structural analog to compound 11e |
| Comparator Or Baseline | 1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e): Ki = 0.8 nM |
| Quantified Difference | Unknown; para-methyl substitution expected to modulate affinity and selectivity |
| Conditions | Radioligand binding assay using human A3 adenosine receptors expressed in HEK293 cells [1] |
Why This Matters
For researchers building SAR libraries around A3 antagonists, 887463-16-3 provides a distinct N3 substitution that cannot be achieved with the commercially available benzyl analog, enabling exploration of para-substituent effects on receptor pharmacology.
- [1] Baraldi PG, Preti D, Tabrizi MA, Fruttarolo F, Romagnoli R, Zaid NA, Moorman AR, Merighi S, Varani K, Borea PA. New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. J Med Chem. 2005;48(14):4697-701. PMID: 16000006. View Source
